molecular formula C9H14O4 B13914593 Ethyl 3-(1-methoxycyclopropyl)-3-oxopropanoate

Ethyl 3-(1-methoxycyclopropyl)-3-oxopropanoate

Cat. No.: B13914593
M. Wt: 186.20 g/mol
InChI Key: JMSRCAITOOOJKY-UHFFFAOYSA-N
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Description

Ethyl 3-(1-methoxycyclopropyl)-3-oxopropanoate is an organic compound with a unique structure that includes a cyclopropyl ring and an ester functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-methoxycyclopropyl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 1-methoxycyclopropyl methanol under acidic or basic conditions. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methoxycyclopropyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or cyclopropyl ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-(1-methoxycyclopropyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(1-methoxycyclopropyl)-3-oxopropanoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release active intermediates, which can then participate in further chemical reactions. The cyclopropyl ring may also play a role in stabilizing transition states during reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A precursor in the synthesis of ethyl 3-(1-methoxycyclopropyl)-3-oxopropanoate.

    1-Methoxycyclopropyl methanol: Another precursor used in the synthesis.

    Cyclopropyl carbinol: A related compound with a cyclopropyl ring.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

ethyl 3-(1-methoxycyclopropyl)-3-oxopropanoate

InChI

InChI=1S/C9H14O4/c1-3-13-8(11)6-7(10)9(12-2)4-5-9/h3-6H2,1-2H3

InChI Key

JMSRCAITOOOJKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1(CC1)OC

Origin of Product

United States

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